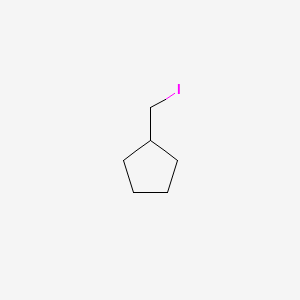

(Iodomethyl)cyclopentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

iodomethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11I/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMSKQUKLVSSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376290 | |

| Record name | Iodomethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27935-87-1 | |

| Record name | Iodomethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (iodomethyl)cyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (Iodomethyl)cyclopentane from Cyclopentylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of (iodomethyl)cyclopentane from cyclopentylmethanol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the introduction of an iodomethyl group facilitates further functionalization through nucleophilic substitution reactions. This document provides a comparative analysis of the direct iodination via the Appel reaction and a two-step approach involving tosylation followed by the Finkelstein reaction. Detailed experimental protocols, reaction mechanisms, and data are presented to enable researchers to select and implement the most suitable method for their specific needs.

Overview of Synthetic Strategies

The conversion of the primary alcohol, cyclopentylmethanol, to the corresponding iodide, this compound, involves the substitution of the hydroxyl group with an iodine atom. Two robust and widely employed methods for this transformation are:

-

Method A: The Appel Reaction: A one-step direct conversion utilizing triphenylphosphine (B44618) and iodine. This method is known for its mild reaction conditions and generally high yields.

-

Method B: Two-Step Tosylation and Finkelstein Reaction: This approach involves the initial conversion of the alcohol to a tosylate, a good leaving group, followed by a nucleophilic substitution with an iodide salt. This two-step sequence offers an alternative pathway, particularly when the Appel reaction conditions may not be suitable for other functional groups present in the molecule.

Physicochemical and Spectroscopic Data

A summary of key physical and spectroscopic data for the starting material and the final product is provided in Table 1 for ease of reference during reaction monitoring and product characterization.

Table 1: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Cyclopentylmethanol | C₆H₁₂O | 100.16 | 161-163 | 0.927 | 3.52 (d, 2H), 1.95 (m, 1H), 1.70-1.40 (m, 8H), 1.25 (t, 1H) | 68.5, 43.1, 29.3, 25.4 |

| This compound | C₆H₁₁I | 210.06 | 78 (17 mmHg) | 1.614 | Consistent with structure | (Predicted) 40.8, 32.5, 25.1, 9.7 |

Note: NMR data for cyclopentylmethanol is typical and may vary slightly based on solvent and concentration. Predicted 13C NMR data for this compound is provided for reference.

Method A: The Appel Reaction

The Appel reaction provides a direct and efficient method for the conversion of primary alcohols to alkyl iodides under mild conditions.[1] The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which then undergoes an SN2 displacement by the iodide ion to yield the desired product and triphenylphosphine oxide as a byproduct.

Reaction Mechanism

The mechanism of the Appel reaction for the iodination of cyclopentylmethanol is illustrated below.

Caption: Mechanism of the Appel Reaction for Iodination.

Experimental Protocol

Materials:

-

Cyclopentylmethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add iodine (1.2 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 15-30 minutes.

-

Add a solution of cyclopentylmethanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

Expected Yield and Purity

The Appel reaction is generally high-yielding, with expected yields for primary alcohols often in the range of 80-95%. The purity of the final product after chromatographic purification is typically high, often exceeding 98%. A certificate of analysis for a commercial sample of this compound reported a purity of 99.14% by GC.

Method B: Two-Step Tosylation and Finkelstein Reaction

This method provides a reliable alternative to the Appel reaction. It involves the activation of the hydroxyl group by converting it to a tosylate, followed by a nucleophilic substitution with sodium iodide in what is known as the Finkelstein reaction.

Reaction Workflow

The two-step synthesis of this compound from cyclopentylmethanol is depicted in the following workflow diagram.

Caption: Workflow for the two-step synthesis.

Experimental Protocols

Step 1: Synthesis of Cyclopentylmethyl Tosylate

Materials:

-

Cyclopentylmethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or triethylamine (B128534)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve cyclopentylmethanol (1.0 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere and cool to 0 °C.

-

Add pyridine (1.5 equivalents) or triethylamine (1.5 equivalents) to the solution.

-

Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, or until TLC analysis shows completion.

-

Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude cyclopentylmethyl tosylate, which can often be used in the next step without further purification.

Step 2: Finkelstein Reaction - Synthesis of this compound

Materials:

-

Cyclopentylmethyl tosylate

-

Sodium iodide (NaI)

-

Acetone, anhydrous

Procedure:

-

Dissolve the crude cyclopentylmethyl tosylate (1.0 equivalent) in anhydrous acetone.

-

Add sodium iodide (1.5 - 2.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and stir for 2-4 hours. The precipitation of sodium tosylate is often observed.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove the precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify by flash column chromatography on silica gel if necessary.

Expected Yield and Purity

The tosylation of primary alcohols typically proceeds in high yield (90-98%). The subsequent Finkelstein reaction is also very efficient, with yields generally exceeding 90%. The overall yield for the two-step process is expected to be in the range of 80-90%. The purity of the final product after purification is comparable to that obtained from the Appel reaction.

Comparison of Methods

Both the Appel reaction and the two-step tosylation-Finkelstein sequence are effective methods for the synthesis of this compound. The choice between the two often depends on practical considerations.

Table 2: Comparison of Synthetic Methods

| Feature | Method A: Appel Reaction | Method B: Tosylation-Finkelstein |

| Number of Steps | One | Two |

| Reagents | PPh₃, I₂, Imidazole | TsCl, Pyridine; NaI |

| Byproducts | Triphenylphosphine oxide | Pyridinium hydrochloride, Sodium tosylate |

| Advantages | Direct conversion, mild conditions | Avoids phosphorus-based reagents, well-established |

| Disadvantages | Removal of triphenylphosphine oxide can be challenging | Two separate reaction and workup steps |

Conclusion

This technical guide has provided a comprehensive overview of two reliable methods for the synthesis of this compound from cyclopentylmethanol. For a direct and efficient conversion, the Appel reaction is an excellent choice. Alternatively, the two-step tosylation followed by a Finkelstein reaction offers a robust and high-yielding pathway. The detailed experimental protocols and comparative data presented herein are intended to assist researchers in the successful synthesis of this valuable chemical intermediate. Careful execution of the described procedures and appropriate purification techniques will ensure a high yield and purity of the final product.

References

(Iodomethyl)cyclopentane chemical properties and structure

An In-depth Technical Guide to (Iodomethyl)cyclopentane: Chemical Properties and Structure

Abstract

This compound is a halogenated cycloalkane of significant interest in organic synthesis. Its utility stems from the presence of a reactive carbon-iodine bond, which serves as a versatile handle for introducing the cyclopentylmethyl moiety into a wide range of molecular architectures. This document provides a comprehensive overview of the chemical properties, structure, reactivity, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound consists of a five-membered cyclopentane (B165970) ring attached to an iodomethyl group (-CH₂I). The carbon-iodine bond is the most reactive site in the molecule, making it an excellent substrate for nucleophilic substitution reactions.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 27935-87-1[1][3][4] |

| Molecular Formula | C₆H₁₁I[1][2][4][5][6] |

| SMILES | C1CCC(C1)CI[1][2][5][6] |

| InChI | InChI=1S/C6H11I/c7-5-6-3-1-2-4-6/h6H,1-5H2[1][5] |

| InChIKey | DUMSKQUKLVSSII-UHFFFAOYSA-N[1][2][3][5] |

| MDL Number | MFCD03453190[4][6] |

Physicochemical Properties

This compound is a liquid at room temperature, with properties that make it suitable for various synthetic applications. The data presented below is a compilation from multiple sources.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 210.06 g/mol [1][3][6] |

| Monoisotopic Mass | 209.99055 Da[1][5] |

| Appearance | Clear colorless to pale yellow to orange liquid[2] |

| Boiling Point | 78 °C at 17 mmHg[4]; 190.6 °C at 760 mmHg[7] |

| Density | 1.604 g/mL[8]; 1.614 g/mL[4]; 1.633 g/mL[7] |

| Refractive Index | 1.542[4]; 1.5345-1.5385 (@ 20°C)[2]; 1.54-1.544[7] |

| Flash Point | 76.7 °C[7] |

| Vapour Pressure | 0.746 mmHg at 25°C[7] |

| LogP (Predicted) | 3.7[1][5]; 2.6116[6][7] |

| Purity | ≥98%[2][6] |

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered on the iodomethyl group. The carbon-iodine bond is relatively weak and polarized, making the carbon atom electrophilic and the iodide ion an excellent leaving group.

Nucleophilic Substitution (Sₙ2) Reactions

The molecule readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions with a variety of nucleophiles.[3] This mechanism involves a backside attack on the electrophilic carbon, leading to the displacement of the iodide ion in a single, concerted step.[3] This reactivity makes it a valuable precursor for synthesizing a range of cyclopentane derivatives. For example, reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF yields (azidomethyl)cyclopentane.[3]

Caption: General mechanism for an Sₙ2 reaction involving this compound.

Role in Complex Molecule Synthesis

Halogenated cycloalkanes like this compound are crucial intermediates in organic synthesis.[3] The cyclopentane scaffold is a common structural motif in many natural products and pharmacologically active molecules. The iodo-substituent provides a reactive site for further chemical modifications, including the formation of organometallic reagents or participation in coupling reactions, enabling the construction of more complex molecular architectures.[3]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common and efficient methods are detailed below.

This is a classic and highly effective method for preparing alkyl iodides.[3]

-

Principle: The reaction involves treating a more readily available alkyl halide, such as (bromomethyl)cyclopentane (B151954), with an excess of sodium iodide in a suitable solvent like acetone (B3395972). The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium bromide is not and precipitates out of the solution.

-

Methodology:

-

Dissolve (bromomethyl)cyclopentane (1.0 equivalent) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium iodide (typically 1.5-3.0 equivalents) to the solution.

-

Heat the mixture to reflux and stir for several hours (reaction progress can be monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature. The precipitated sodium bromide is removed by filtration.

-

The acetone is removed from the filtrate under reduced pressure.

-

The residue is taken up in a water-immiscible solvent (e.g., diethyl ether) and washed with water and then with a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine).

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield crude this compound.

-

Purification is typically achieved by vacuum distillation.

-

References

- 1. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98+%, stab. with copper 5 g | Request for Quote [thermofisher.com]

- 3. This compound | 27935-87-1 | Benchchem [benchchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. PubChemLite - this compound (C6H11I) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. guidechem.com [guidechem.com]

- 8. iodomethylcyclopentane [stenutz.eu]

An In-depth Technical Guide to (Iodomethyl)cyclopentane

CAS Number: 27935-87-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Iodomethyl)cyclopentane, a versatile synthetic intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of biologically active molecules.

Chemical and Physical Properties

This compound is a halogenated cycloalkane that serves as a valuable building block in organic synthesis. Its reactivity is primarily centered around the iodomethyl group, which is an excellent leaving group in nucleophilic substitution reactions.

Below is a summary of its key physicochemical properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁I | [1] |

| Molecular Weight | 210.06 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 78 °C at 17 mmHg | [2] |

| Density | 1.614 g/mL | [2] |

| Refractive Index | 1.542 | [2] |

| Solubility | Soluble in organic solvents such as acetone (B3395972) and DMF. | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete, publicly available high-resolution spectrum is not readily accessible, the following table summarizes expected and reported NMR and IR data.

| Spectroscopy | Peak/Signal |

| ¹H NMR | Expected signals for the cyclopentyl ring protons and a distinct downfield signal for the methylene (B1212753) protons (CH₂) adjacent to the iodine atom. |

| ¹³C NMR | Expected signals for the carbons of the cyclopentyl ring and a characteristic signal for the iodomethyl carbon. |

| IR | A characteristic C-I stretching vibration is expected in the range of 500-600 cm⁻¹. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is from the more readily available precursor, Cyclopentylmethanol. This transformation can be achieved in a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate) followed by a Finkelstein reaction.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Cyclopentylmethyl tosylate

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Cyclopentylmethanol (1.0 eq) in anhydrous pyridine (2.0-3.0 eq) at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 4-6 hours, and then let it warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding cold water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Cyclopentylmethyl tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Finkelstein Reaction)

-

Dissolve the crude Cyclopentylmethyl tosylate (1.0 eq) in acetone.

-

Add sodium iodide (NaI) (1.5-2.0 eq) to the solution.

-

Reflux the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by TLC. The precipitation of sodium tosylate drives the reaction to completion.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and sodium thiosulfate (B1220275) solution to remove any remaining iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Reactivity and Applications in Organic Synthesis

This compound is a key intermediate for introducing the cyclopentylmethyl moiety into various molecules. Its primary mode of reaction is the Sₙ2 displacement of the iodide ion by a wide range of nucleophiles.

General Reaction Scheme: Nucleophilic Substitution

Caption: General Sₙ2 reaction of this compound.

Synthesis of Cyclopentylmethylamine

A significant application of this compound is the synthesis of Cyclopentylmethylamine, a valuable building block for pharmaceuticals and other fine chemicals.

Experimental Protocol: Synthesis of Cyclopentylmethylamine

-

In a sealed reaction vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.

-

Add a large excess of aqueous ammonia (B1221849) (e.g., 28-30% solution) to the solution.

-

Heat the sealed vessel to a temperature between 80-100 °C for 12-24 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12.

-

Extract the liberated Cyclopentylmethylamine with an organic solvent.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the product. Further purification can be achieved by distillation.

Application in Drug Development: A Case Study of MraY Inhibitors

While this compound itself is not a therapeutic agent, the cyclopentane (B165970) scaffold it provides is present in various biologically active molecules. A pertinent example is the development of inhibitors for the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY). MraY is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][5] Inhibition of MraY represents a promising strategy for the development of new antibiotics.[6]

The Peptidoglycan Biosynthesis Pathway and the Role of MraY

The biosynthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space.[7][8] MraY catalyzes a key step at the cytoplasmic membrane: the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[9] This is the first committed membrane step in the pathway.

Caption: Simplified bacterial peptidoglycan biosynthesis pathway highlighting MraY inhibition.

Cyclopentane-Based MraY Inhibitors

Researchers have synthesized and evaluated cyclopentane-based analogs of muraymycins, a class of natural product inhibitors of MraY.[4][10] These synthetic analogs, which replace the ribose moiety of the natural product with a cyclopentane ring, have shown inhibitory activity against MraY and antibacterial efficacy against pathogens like Staphylococcus aureus.[6] The development of such analogs demonstrates the utility of the cyclopentane scaffold, which can be accessed through versatile intermediates like this compound, in the design of novel therapeutic agents. Structure-activity relationship (SAR) studies on these analogs have indicated that a lipophilic side chain is crucial for MraY inhibition.[4][11]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

-

Toxic if swallowed

-

May be fatal if swallowed and enters airways

-

Causes skin irritation

-

Causes serious eye damage

-

May cause respiratory irritation

Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound, with CAS number 27935-87-1, is a valuable and reactive intermediate in organic synthesis. Its utility is demonstrated through its straightforward synthesis and its application in the preparation of other important building blocks, such as Cyclopentylmethylamine. Furthermore, the cyclopentane core, which can be introduced using this reagent, is a key structural motif in the development of novel therapeutic agents, as exemplified by the ongoing research into MraY inhibitors for new antibiotics. This guide provides researchers and drug development professionals with the essential technical information to effectively and safely utilize this compound in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 27935-87-1 | Benchchem [benchchem.com]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scholars@Duke publication: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. [scholars.duke.edu]

- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(Iodomethyl)cyclopentane molecular weight and formula

An In-depth Technical Guide to (Iodomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals in the field of drug development and other related scientific disciplines.

Core Molecular Data

This compound is a halogenated derivative of cyclopentane. The core quantitative data for this compound are summarized in the table below, providing a clear reference for its fundamental properties.

| Parameter | Value |

| Molecular Formula | C₆H₁₁I[1][2] |

| Molecular Weight | 210.06 g/mol [1][2] |

| CAS Number | 27935-87-1[1][2][3] |

| Density | 1.604 g/mL[4] |

| Boiling Point | 78 °C (at 17 mmHg)[3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methodologies in organic chemistry. The primary routes involve nucleophilic substitution or radical-mediated processes.

Finkelstein Reaction

One of the most common and classical methods for the preparation of this compound is the Finkelstein reaction.[5] This reaction involves the treatment of cyclopentylmethyl bromide with sodium iodide in a suitable solvent, typically acetone (B3395972). The reaction proceeds via an S(_N)2 mechanism, where the iodide ion acts as the nucleophile, displacing the bromide ion.

Experimental Protocol:

-

Dissolve cyclopentylmethyl bromide in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

-

Add a molar excess of sodium iodide to the solution.

-

The reaction mixture is heated to reflux and stirred for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated sodium bromide is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure.

-

The resulting crude product is then purified, typically by distillation or column chromatography, to yield pure this compound.

Radical-Mediated Iodine Transfer

An alternative approach to synthesize this compound is through the direct cycloisomerization of 6-iodo-1-hexene via a radical-mediated iodine-transfer process.[5] This method is particularly useful for forming the cyclic structure from an acyclic precursor.

Experimental Protocol:

-

The reaction is typically initiated by a radical initiator, or in some cases, trace amounts of an alkyl radical can start the chain mechanism.[5]

-

The initiator generates a radical which then abstracts the iodine atom from a molecule of 6-iodo-1-hexene, leading to the formation of a 6-hexenyl radical.

-

This radical undergoes a 5-exo-trig cyclization to form the more stable cyclopentylmethyl radical.[5]

-

The cyclopentylmethyl radical then abstracts an iodine atom from another molecule of 6-iodo-1-hexene. This step yields the desired this compound and propagates the radical chain.[5]

-

The reaction is carried out in a suitable solvent and under controlled temperature conditions to favor the desired cyclization and propagation steps.

-

Purification of the product is typically achieved through distillation or chromatography.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical name of this compound to its molecular formula and subsequently to the calculation of its molecular weight.

References

Spectroscopic Profile of (Iodomethyl)cyclopentane: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (Iodomethyl)cyclopentane, tailored for researchers, scientists, and professionals in drug development. The guide presents available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes visualizations of spectroscopic workflows and fragmentation pathways.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of complete, publicly accessible experimental spectra, the presented data is a combination of reported characteristic values and predicted ranges based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 (t, J ≈ 7 Hz) | Triplet | 2H | -CH₂-I |

| ~ 2.1 - 1.9 (m) | Multiplet | 1H | -CH- |

| ~ 1.8 - 1.2 (m) | Multiplet | 8H | -CH₂- (cyclopentyl ring) |

Predicted data is based on typical chemical shifts for similar alkyl iodides.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 42 | -CH- |

| ~ 32 | -CH₂- (C2, C5 of ring) |

| ~ 25 | -CH₂- (C3, C4 of ring) |

| ~ 10 | -CH₂-I |

Predicted data is based on established chemical shift increments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2950 - 2850 | Strong | C-H stretch (alkane) |

| 1450 | Medium | C-H bend (alkane) |

| 500 - 600 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [C₆H₁₁]⁺ (Loss of •I) |

| 69 | Moderate | [C₅H₉]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Fragmentation pattern is predicted based on the principles of mass spectrometry for alkyl halides. The molecular ion peak at m/z 210 is expected. The base peak is likely to be m/z 83, corresponding to the stable cyclopentylmethyl carbocation formed by the loss of an iodine radical.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0-150 ppm.

-

Acquire a larger number of scans compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample

-

Salt plates (NaCl or KBr)

-

Pipette

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of the liquid this compound sample onto the surface of a clean, dry salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and major fragments.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

Use a suitable temperature program to ensure good separation and peak shape.

-

-

MS Analysis (EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

-

Data Acquisition and Processing: The detector records the abundance of each ion, and the software generates a mass spectrum. Identify the molecular ion peak and the major fragment ions.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Caption: Workflow for Spectroscopic Analysis.

Caption: Fragmentation of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of (Iodomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (iodomethyl)cyclopentane. This document details predicted spectral data, outlines standardized experimental protocols for data acquisition, and presents visual representations of the molecular structure and its NMR-active nuclei to aid in spectral interpretation.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized for the introduction of the cyclopentylmethyl moiety in the development of novel therapeutic agents and other complex organic molecules. Accurate structural elucidation and purity assessment are paramount, with NMR spectroscopy serving as a primary analytical technique. This guide presents the predicted ¹H and ¹³C NMR spectral data to facilitate the identification and characterization of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms that provide estimated chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz). It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants, and Assignments for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.20 | Doublet | 7.3 | 2H | H-6 |

| 2.10 | Multiplet | - | 1H | H-1 |

| 1.75 | Multiplet | - | 2H | H-2a, H-5a |

| 1.60 | Multiplet | - | 2H | H-2b, H-5b |

| 1.55 | Multiplet | - | 2H | H-3a, H-4a |

| 1.30 | Multiplet | - | 2H | H-3b, H-4b |

Predicted spectra were obtained from nmrdb.org.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 42.1 | C-1 |

| 32.5 | C-2, C-5 |

| 25.3 | C-3, C-4 |

| 10.8 | C-6 |

Predicted spectra were obtained from nmrdb.org.

Experimental Protocols for NMR Spectroscopy

The following section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from contaminants.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.8 mL of deuterated solvent.

-

For ¹³C NMR, a higher concentration of 50-100 mg in 0.6-0.8 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.

-

Dissolution and Transfer: Dissolve the sample and TMS in the deuterated solvent in a clean, dry vial. Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR spectrometer. Instrument-specific parameters may require optimization.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300-600 MHz

-

Pulse Sequence: Standard single-pulse experiment (zg)

-

Number of Scans: 8-16 (adjust based on sample concentration)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg)

-

Number of Scans: 1024 or more (due to lower sensitivity)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-220 ppm

-

Temperature: 298 K

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

Visualization of Molecular Structure and NMR Environments

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and highlight the distinct proton and carbon environments, which give rise to the observed NMR signals.

Caption: Chemical structure of this compound with carbon atoms numbered.

Caption: Visualization of the different proton environments in this compound.

GC-MS analysis of (Iodomethyl)cyclopentane purity

An In-depth Technical Guide to the GC-MS Analysis of (Iodomethyl)cyclopentane Purity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) method for the determination of purity and identification of impurities in this compound. This compound is a key alkyl halide intermediate in various synthetic processes within the pharmaceutical and chemical industries.[1] Ensuring its purity is critical for reaction efficiency, yield, and the safety profile of the final active pharmaceutical ingredient (API). GC-MS is an essential analytical technique for this purpose, offering high sensitivity and specificity for separating and identifying volatile and semi-volatile compounds.[2][3]

Gas chromatography-mass spectrometry is a powerful analytical method that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[4] For alkyl halides like this compound, GC-MS serves two primary functions:

-

Quantitative Purity Assessment : It separates the main compound from any impurities, and the relative peak areas can be used to determine the purity percentage.

-

Impurity Identification : The mass spectrometer fragments the eluting compounds into characteristic patterns, which act as a "fingerprint" for identification by comparing them to spectral libraries or by interpreting the fragmentation pattern.[5]

Alkyl halides are often monitored as potential genotoxic impurities (PGIs) in drug substances, making robust analytical methods like GC-MS crucial for risk management in the pharmaceutical industry.[3][6]

Experimental Protocol: A Representative GC-MS Method

The following is a detailed, representative protocol for the analysis of this compound, synthesized from methodologies reported for similar alkyl halides and cyclopentane (B165970) derivatives.[4][6][7][8]

2.1. Sample Preparation

-

Stock Solution : Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dilution : Dilute to volume with a suitable solvent such as Dichloromethane (DCM) or Methanol. Mix thoroughly to ensure complete dissolution.

-

Working Solution : Perform a serial dilution to achieve a final concentration of approximately 100 µg/mL. For example, transfer 100 µL of the stock solution into a new 10 mL volumetric flask and dilute to the mark with the same solvent.

-

Transfer : Transfer the final working solution into a 2 mL GC vial for analysis.

2.2. GC-MS Instrumentation and Conditions

A gas chromatograph equipped with a single quadrupole mass spectrometer is recommended.[3]

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent[7] |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | ZB-5MS (5% Phenyl-Arylene, 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent, e.g., VF-624ms)[3][6] |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Injection Mode | Split (Split ratio 50:1)[7] |

| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 250 °C- Final Hold: Hold at 250 °C for 5 minutes |

| MS Transfer Line | 260 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 35 - 350 amu |

| Solvent Delay | 3 minutes |

Data Presentation and Interpretation

The primary output from a GC-MS analysis is a total ion chromatogram (TIC), which shows detector response versus retention time. Each peak in the TIC can be analyzed to obtain its mass spectrum.

3.1. Workflow of GC-MS Analysis

The logical flow from sample injection to final data analysis is a critical aspect of a validated method.

Caption: Workflow for GC-MS purity analysis.

3.2. Illustrative Purity Analysis Data

The following table presents hypothetical but realistic data for a sample of this compound with common process-related impurities. The molecular formula for the parent compound is C₆H₁₁I, with a molecular weight of 210.06 g/mol .[1][9]

| Peak No. | Compound Name | Retention Time (min) | Area % | Key Mass Fragments (m/z) | Potential Origin |

| 1 | Cyclopentane | 4.15 | 0.08% | 70, 42, 41 | Impurity in starting material |

| 2 | (Bromomethyl)cyclopentane | 8.50 | 0.45% | 164, 162, 83, 69 | Unreacted starting material |

| 3 | This compound | 9.82 | 99.35% | 210, 83, 69, 41 | Main Product |

| 4 | Dicyclopentylmethane | 12.30 | 0.12% | 152, 83, 69 | Dimerization side-product |

Mass Spectral Fragmentation Pathway

Understanding the fragmentation of this compound is key to its identification. Upon electron ionization, the molecule forms a molecular ion ([M]⁺•) which is often unstable and undergoes fragmentation.

-

Molecular Ion Peak : The peak at m/z 210 corresponds to the intact molecular ion.

-

Loss of Iodine : A very common fragmentation for alkyl iodides is the cleavage of the C-I bond, resulting in the loss of an iodine radical (•I, 127 amu). This gives a prominent peak at m/z 83 (210 - 127), corresponding to the cyclopentylmethyl cation ([C₅H₉CH₂]⁺).

-

Formation of Cyclopentyl Cation : The cyclopentylmethyl cation can rearrange and lose a methylene (B1212753) group to form the stable cyclopentyl cation ([C₅H₉]⁺) at m/z 69.

-

Ring Fragmentation : Further fragmentation of the cyclopentyl ring structure leads to smaller fragments, such as the allyl cation at m/z 41.[10][11]

Caption: Predicted fragmentation of this compound.

Conclusion

The GC-MS method detailed in this guide provides a robust framework for assessing the purity of this compound. By carefully selecting chromatographic conditions and understanding the mass spectral fragmentation patterns, researchers and drug development professionals can confidently identify and quantify the main component and any process-related impurities. This analytical rigor is fundamental to ensuring the quality and safety of chemical intermediates and final pharmaceutical products.

References

- 1. chemscene.com [chemscene.com]

- 2. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 27935-87-1 | Benchchem [benchchem.com]

- 6. ijpsr.com [ijpsr.com]

- 7. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]

- 8. shimadzu.com [shimadzu.com]

- 9. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Material Safety Data Sheet (MSDS) for (Iodomethyl)cyclopentane

An In-depth Technical Guide to the Material Safety Data Sheet for (Iodomethyl)cyclopentane

This technical guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound. The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on clarity and accessibility of technical data.

Chemical Identification

This compound is a halogenated cycloalkane used as a versatile intermediate in organic synthesis.[1] Its identity is established by the following identifiers.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 27935-87-1[2][3][4] |

| Molecular Formula | C₆H₁₁I[2][3][4][5] |

| Molecular Weight | 210.05 g/mol [5][6] |

| IUPAC Name | This compound[3][6] |

| SMILES | C1CCC(C1)CI[3][6] |

| InChI Key | DUMSKQUKLVSSII-UHFFFAOYSA-N[3][6] |

| Synonyms | Iodomethylcyclopentane, Cyclopentylmethanide iodide[2][4] |

| Stabilizer | Stabilized with copper[2][3][4][5][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The Globally Harmonized System (GHS) classification provides a standardized approach to hazard communication.

| GHS Classification | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[4] |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[6] |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][5][6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 1 | H318: Causes serious eye damage[6] / H319: Causes serious eye irritation[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2][5][6] |

The hazard profile is visually summarized below, outlining the necessary warnings and pictograms for safe handling.

References

- 1. This compound | 27935-87-1 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 98+%, stab. with copper 5 g | Request for Quote [thermofisher.com]

- 4. chemscene.com [chemscene.com]

- 5. fishersci.no [fishersci.no]

- 6. This compound | C6H11I | CID 2762531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodomethylcyclopentane, 98%, stabilized 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Technical Guide: Physicochemical Properties and Synthetic Utility of (Iodomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (iodomethyl)cyclopentane, including its boiling point and density. It details standardized experimental protocols for the determination of these properties and outlines a common synthetic route to this valuable chemical intermediate. Furthermore, this guide explores the relevance of this compound in the synthesis of targeted therapeutics, specifically kinase inhibitors, and illustrates its role in the context of cancer-related signaling pathways.

Physical Properties of this compound

This compound is a clear, colorless to pale yellow liquid. Its key physical properties are summarized in the table below. It is important to note that boiling points can vary significantly with atmospheric pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 78 °C | at 17 mmHg |

| 190.6 °C | at 760 mmHg | |

| Density | 1.604 - 1.614 g/mL | at 20°C |

| 1.633 g/mL | Not specified | |

| Molecular Formula | C₆H₁₁I | |

| Molecular Weight | 210.06 g/mol |

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] A common and effective method for determining the boiling point of a small quantity of an organic liquid is the capillary method using a Thiele tube.[2]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., ignition tube)

-

Heating mantle or Bunsen burner

-

Liquid paraffin (B1166041) or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample, in this case this compound, is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[1]

-

The test tube is securely attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

This assembly is then clamped and immersed in the Thiele tube containing the heating fluid, ensuring that the sample is fully submerged but the open end of the test tube is above the fluid level.[2]

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor pressure of the liquid will increase, leading to a rapid and continuous stream of bubbles from the capillary tube. At this point, heating is discontinued.

-

The temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube is recorded as the boiling point of the sample.[3]

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is a standard piece of laboratory equipment for the precise determination of the density of a liquid.[4]

Apparatus:

-

Pycnometer (Gay-Lussac type)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

-

Distilled water

-

Sample liquid (this compound)

-

Acetone (for cleaning and drying)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m₁).[4]

-

The pycnometer is then filled with distilled water of a known temperature and density. The stopper is carefully inserted, ensuring any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry.

-

The pycnometer filled with distilled water is weighed (m₂).

-

The mass of the water is calculated (m₂ - m₁), and using the known density of water at that temperature, the exact volume of the pycnometer is determined.

-

The pycnometer is emptied, thoroughly dried, and then filled with the sample liquid, this compound.

-

The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium.

-

The pycnometer is removed from the bath, its exterior is dried, and it is weighed (m₃).

-

The mass of the sample liquid is calculated (m₃ - m₁).

-

The density of the this compound is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Synthesis of this compound

A prevalent method for the synthesis of alkyl iodides from alkyl chlorides or bromides is the Finkelstein reaction . This is a nucleophilic bimolecular substitution (SN2) reaction.[5][6] In the context of preparing this compound, this would typically involve the reaction of (bromomethyl)cyclopentane (B151954) or (chloromethyl)cyclopentane (B1281465) with an excess of sodium iodide in a suitable solvent, such as acetone.

The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone, effectively removing it from the equilibrium in accordance with Le Châtelier's principle.[5][6]

General Reaction Scheme:

(X-methyl)cyclopentane + NaI --(acetone)--> this compound + NaX(s) (where X = Cl or Br)

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. Video: Boiling Points - Concept [jove.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

Methodological & Application

(Iodomethyl)cyclopentane: A Versatile Alkylating Agent in Organic Synthesis

Introduction: (Iodomethyl)cyclopentane is a key reagent in organic synthesis, primarily utilized for the introduction of the cyclopentylmethyl moiety onto a variety of nucleophilic substrates. This process, known as alkylation, is a fundamental transformation in the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The cyclopentylmethyl group can impart desirable properties to target molecules, such as increased lipophilicity and metabolic stability, making it a valuable building block in drug design. This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent with common classes of nucleophiles.

Alkylation of Nitrogen Nucleophiles

The alkylation of nitrogen-containing compounds, such as amines and amides, with this compound is a common method for the synthesis of N-cyclopentylmethyl derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

Table 1: Alkylation of Nitrogen Nucleophiles with this compound

| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline (B41778) | N-(Cyclopentylmethyl)aniline | K₂CO₃ | Acetonitrile (B52724) | 80 | 92 |

| Pyrrolidine | 1-(Cyclopentylmethyl)pyrrolidine | K₂CO₃ | DMF | 25 | 85 |

| Indole | 1-(Cyclopentylmethyl)indole | NaH | THF | 0 to 25 | 78 |

| Benzamide | N-Benzyl-N-(cyclopentylmethyl)benzamide | NaH | DMF | 25 | 65 |

Experimental Protocol: Synthesis of N-(Cyclopentylmethyl)aniline

-

To a solution of aniline (1.0 mmol, 1.0 eq.) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq.).

-

Add this compound (1.2 mmol, 1.2 eq.) to the stirred suspension.

-

Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-(Cyclopentylmethyl)aniline.

Caption: Workflow for the N-alkylation of aniline.

Alkylation of Oxygen Nucleophiles

This compound readily reacts with oxygen nucleophiles such as phenols and carboxylic acids to form cyclopentylmethyl ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Table 2: Alkylation of Oxygen Nucleophiles with this compound

| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol (B47542) | Cyclopentylmethyl phenyl ether | K₂CO₃ | Acetone (B3395972) | 60 | 95 |

| 4-Methoxyphenol | 1-(Cyclopentylmethoxy)-4-methoxybenzene | Cs₂CO₃ | DMF | 25 | 98 |

| Benzoic acid | Cyclopentylmethyl benzoate | K₂CO₃ | DMF | 60 | 88 |

| Acetic acid | Cyclopentylmethyl acetate | Et₃N | Dichloromethane | 25 | 75 |

Experimental Protocol: Synthesis of Cyclopentylmethyl phenyl ether

-

In a round-bottom flask, dissolve phenol (1.0 mmol, 1.0 eq.) in acetone (10 mL).

-

Add potassium carbonate (1.5 mmol, 1.5 eq.) to the solution.

-

Add this compound (1.2 mmol, 1.2 eq.) and heat the mixture to 60 °C.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter, and concentrate the solvent.

-

Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to yield cyclopentylmethyl phenyl ether.

Caption: SN2 mechanism for O-alkylation of phenol.

Alkylation of Sulfur Nucleophiles

Thiols are excellent nucleophiles and react efficiently with this compound to produce cyclopentylmethyl sulfides. The high nucleophilicity of the thiolate anion allows these reactions to proceed under mild conditions.

Table 3: Alkylation of Sulfur Nucleophiles with this compound

| Nucleophile | Product | Base | Solvent | Temperature (°C) | Yield (%) |

| Thiophenol | Cyclopentylmethyl phenyl sulfide | K₂CO₃ | Acetonitrile | 25 | 96 |

| Benzyl mercaptan | Benzyl (cyclopentylmethyl) sulfide | NaOH | Ethanol (B145695)/Water | 25 | 90 |

| Sodium sulfide | Bis(cyclopentylmethyl) sulfide | - | DMF | 50 | 82 |

Experimental Protocol: Synthesis of Cyclopentylmethyl phenyl sulfide

-

Combine thiophenol (1.0 mmol, 1.0 eq.) and potassium carbonate (1.5 mmol, 1.5 eq.) in acetonitrile (10 mL) in a flask.

-

Add this compound (1.1 mmol, 1.1 eq.) to the mixture at room temperature.

-

Stir the reaction for 4-6 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture and remove the solvent in vacuo.

-

Purify the crude product via column chromatography (eluent: hexane) to obtain cyclopentylmethyl phenyl sulfide.

Caption: General scheme for S-alkylation of thiols.

Alkylation of Carbon Nucleophiles

Carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, can be alkylated with this compound to form new carbon-carbon bonds. These reactions are valuable for creating more complex carbon skeletons.

Table 4: Alkylation of Carbon Nucleophiles with this compound

| Nucleophile Precursor | Product | Base | Solvent | Temperature (°C) | Yield (%) |

| Diethyl malonate | Diethyl 2-(cyclopentylmethyl)malonate | NaOEt | Ethanol | 78 | 85 |

| Ethyl acetoacetate | Ethyl 2-(cyclopentylmethyl)acetoacetate | NaOEt | Ethanol | 78 | 80 |

| Cyclohexanone | 2-(Cyclopentylmethyl)cyclohexanone | LDA | THF | -78 to 0 | 70 |

Experimental Protocol: Synthesis of Diethyl 2-(cyclopentylmethyl)malonate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 mmol, 1.1 eq.) in absolute ethanol (10 mL) under an inert atmosphere.

-

To the cooled sodium ethoxide solution, add diethyl malonate (1.0 mmol, 1.0 eq.) dropwise.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add this compound (1.2 mmol, 1.2 eq.) and heat the reaction to reflux.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction, neutralize with dilute HCl, and extract with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by vacuum distillation to obtain diethyl 2-(cyclopentylmethyl)malonate.

Caption: Logical flow of C-alkylation of a β-dicarbonyl.

Safety Precautions: this compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Reactions involving sodium hydride or other pyrophoric reagents require an inert atmosphere and careful handling.

Application Notes and Protocols for the Synthesis of Functionalized Cyclopentanes using (Iodomethyl)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various functionalized cyclopentane (B165970) derivatives starting from (iodomethyl)cyclopentane. This versatile starting material, featuring a primary iodide, is an excellent substrate for a range of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. The protocols outlined below are foundational for the synthesis of novel chemical entities in drug discovery and development.

Synthesis of N-Cyclopentylmethylamines via Nucleophilic Substitution

The reaction of this compound with primary or secondary amines provides a straightforward route to N-substituted cyclopentylmethylamines. These compounds are valuable building blocks in medicinal chemistry, often incorporated into larger molecules to modulate properties such as lipophilicity and basicity.

Experimental Protocol: Synthesis of N-(Cyclopentylmethyl)aniline

This protocol describes the synthesis of a secondary amine through the reaction of this compound with aniline (B41778).

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).

-

Add acetonitrile as the solvent to achieve a starting material concentration of approximately 0.2 M.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent using a rotary evaporator.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure N-(cyclopentylmethyl)aniline.

Workflow for the Synthesis of N-(Cyclopentylmethyl)aniline

Caption: Workflow for N-(Cyclopentylmethyl)aniline synthesis.

Williamson Ether Synthesis of Cyclopentylmethyl Ethers

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and a primary alkyl halide. This compound serves as an excellent electrophile in this reaction, allowing for the synthesis of a variety of cyclopentylmethyl ethers.

Experimental Protocol: Synthesis of Cyclopentyl Methyl Ether

This protocol details the synthesis of cyclopentyl methyl ether from this compound and sodium methoxide (B1231860).

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Methanol (B129727) (MeOH)

-

Diethyl ether ((CH₃CH₂)₂O)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium methoxide (1.5 eq) in methanol.

-

Cool the solution in an ice bath.

-

Add this compound (1.0 eq) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution on a rotary evaporator to obtain the crude product.

-

Purify by distillation to yield pure cyclopentyl methyl ether.

Malonic Ester Synthesis for the Preparation of Cyclopentylacetic Acid Derivatives

The malonic ester synthesis is a classic method for the preparation of carboxylic acids. Alkylation of diethyl malonate with this compound, followed by hydrolysis and decarboxylation, yields cyclopentylacetic acid.

Experimental Protocol: Synthesis of Diethyl (Cyclopentylmethyl)malonate

This protocol describes the alkylation of diethyl malonate with this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Ethanol (B145695) (EtOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol in a round-bottom flask.

-

Add diethyl malonate (1.1 eq) dropwise to the stirred solution at room temperature.

-

After the addition is complete, add this compound (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

-

Combine the organic layers and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by vacuum distillation to obtain diethyl (cyclopentylmethyl)malonate.

Logical Relationship of Malonic Ester Synthesis

Caption: Malonic ester synthesis pathway.

Synthesis of Cyclopentylacetonitrile

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted to carboxylic acids, amines, or ketones. This compound can be converted to cyclopentylacetonitrile via a simple nucleophilic substitution with a cyanide salt.

Experimental Protocol: Synthesis of Cyclopentylacetonitrile

This protocol outlines the reaction of this compound with sodium cyanide.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in DMSO.

-

Heat the solution to 50-60°C with stirring.

-

Add this compound (1.0 eq) dropwise to the heated solution.

-

Maintain the reaction at 50-60°C for 4-6 hours.

-

Monitor the reaction progress by GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-